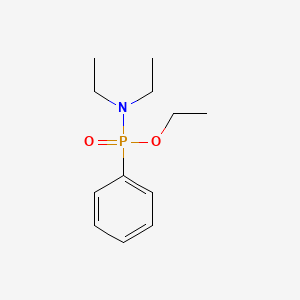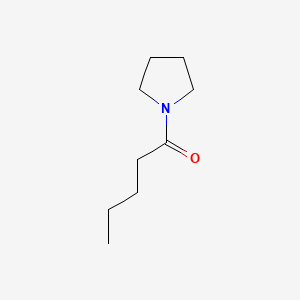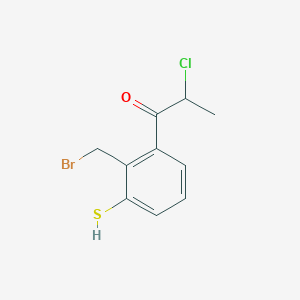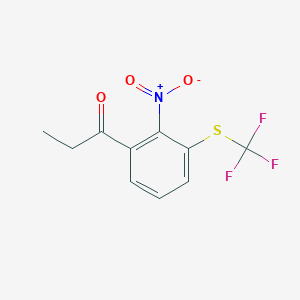
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one is an organic compound that features a difluoromethoxy group and an ethyl group attached to a phenyl ring, with a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and 4-ethylbenzaldehyde.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the ethyl group may influence its pharmacokinetic properties. The compound’s effects are mediated through pathways involving these molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and applications.
1-(4-Ethylphenyl)propan-2-one:
Uniqueness
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14F2O2 |
|---|---|
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-10-5-4-9(6-8(2)15)7-11(10)16-12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
InChI-Schlüssel |
MQQKRDPIIHVQBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
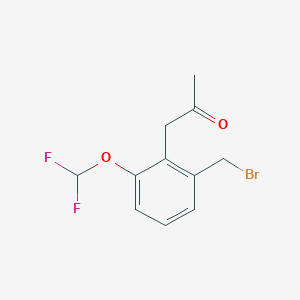
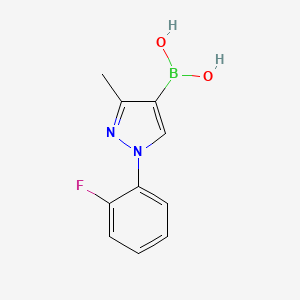
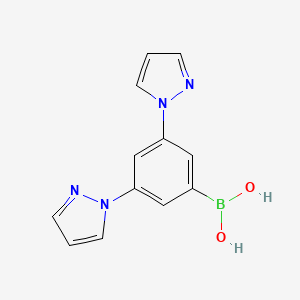



![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)

